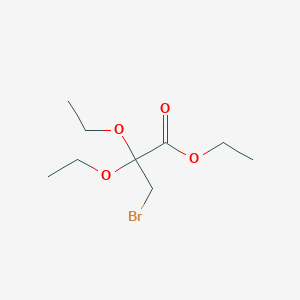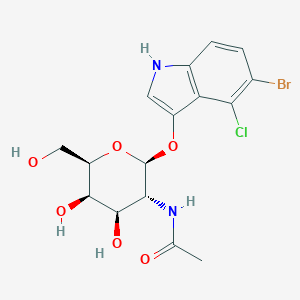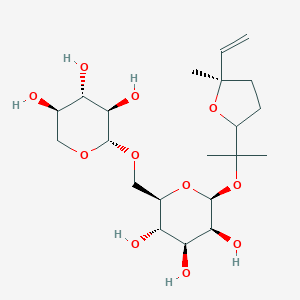
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is a chemical compound that belongs to the class of monoterpenoids. It is commonly found in various plant species, including lavender, rosewood, and coriander. This compound has been the subject of numerous scientific studies due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the disruption of microbial cell walls.
Effets Biochimiques Et Physiologiques
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also has antioxidant properties, which help to scavenge free radicals and prevent oxidative damage to cells. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside in lab experiments is its natural origin. It is derived from plants and is therefore considered to be a safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining large quantities of the compound for research purposes. Additionally, its complex structure and synthesis process can make it challenging to study.
Orientations Futures
There are several future directions for the study of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside. One area of interest is its potential use in cancer treatment. Studies have shown that it has cytotoxic effects on cancer cells and may be a promising candidate for further research. Another area of interest is its use as a natural insecticide. Its antimicrobial properties make it a potential alternative to synthetic insecticides, which can have harmful effects on the environment. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and antimicrobial activities make it a promising candidate for further research. While there are some limitations to its use in lab experiments, the potential benefits make it a valuable area of study. Future research should focus on its potential use in cancer treatment, as a natural insecticide, and to fully understand its mechanism of action.
Méthodes De Synthèse
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside can be synthesized from linalool, which is a natural compound found in many plants. The synthesis process involves the reaction of linalool with xylopyranosylglucopyranoside in the presence of an acid catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial activities. It has also been studied for its potential use in cancer treatment and as a natural insecticide.
Propriétés
Numéro CAS |
158799-49-6 |
|---|---|
Nom du produit |
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside |
Formule moléculaire |
C21H36O11 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O11/c1-5-21(4)7-6-12(31-21)20(2,3)32-19-17(27)15(25)14(24)11(30-19)9-29-18-16(26)13(23)10(22)8-28-18/h5,10-19,22-27H,1,6-9H2,2-4H3/t10-,11-,12?,13+,14-,15+,16-,17+,18+,19+,21+/m1/s1 |
Clé InChI |
CXCRZTANOZWBHN-HYSWYBMCSA-N |
SMILES isomérique |
C[C@@]1(CCC(O1)C(C)(C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C=C |
SMILES |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
SMILES canonique |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
Synonymes |
cis-linalool 3,6-oxide beta-primeveroside linalool 3,6-oxide 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside, (2R-trans)-isomer linalool 3,6-oxide beta-primeveroside LO-Xyl-Glc trans-linalool 3,6-oxide beta-primeveroside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



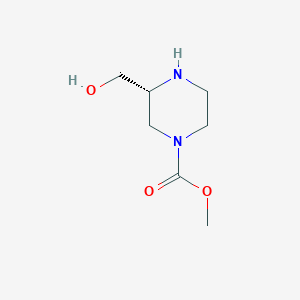
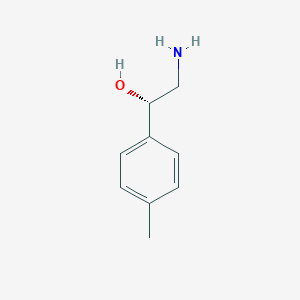
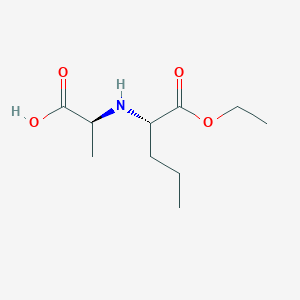
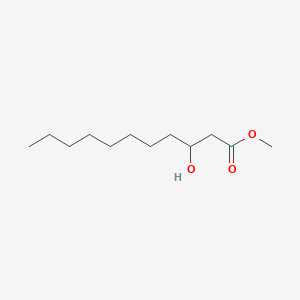
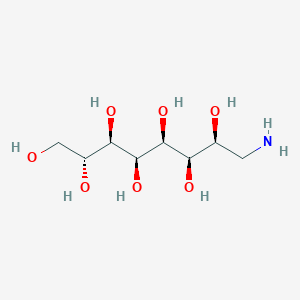
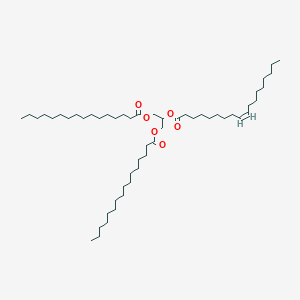
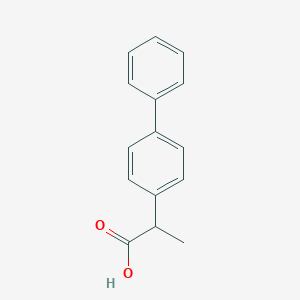
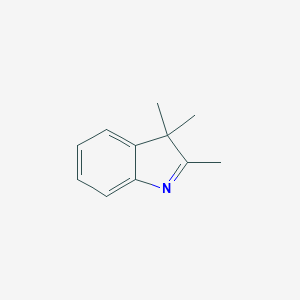

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)


